molecular formula C24H31NaO8 B12382612 17-Beta-estradiol 3-glucuronide

17-Beta-estradiol 3-glucuronide

Cat. No.: B12382612
M. Wt: 470.5 g/mol
InChI Key: DQLXNBVRGXKLKM-VGYGJRAWSA-M
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Description

Estradiol 3- is a derivative of estradiol, a potent estrogenic steroid hormone. Estradiol is the primary female sex hormone responsible for the development and regulation of the female reproductive system and secondary sexual characteristics. It plays a crucial role in various physiological processes, including the menstrual cycle, pregnancy, and bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol 3- can be synthesized through several chemical routes. One common method involves the esterification of estradiol with specific reagents to introduce the desired functional group at the 3-position. This process typically requires the use of an acid catalyst and an appropriate solvent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, estradiol derivatives are often produced through large-scale chemical synthesis. The process involves multiple steps, including purification and quality control, to ensure the final product meets pharmaceutical standards. The use of advanced technologies and equipment helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Estradiol 3- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various estradiol derivatives with altered functional groups, which can have different biological activities and applications .

Scientific Research Applications

Estradiol 3- has numerous applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in cellular signaling and hormone regulation.

    Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and treatment of hormone-related disorders.

    Industry: Utilized in the production of pharmaceuticals and hormone-based products

Mechanism of Action

Estradiol 3- exerts its effects by binding to estrogen receptors (ERα and ERβ) within target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription by interacting with specific DNA sequences. This process leads to the production of proteins that mediate the physiological effects of estradiol, such as cell growth, differentiation, and reproductive functions .

Comparison with Similar Compounds

Estradiol 3- can be compared with other similar compounds, such as:

Uniqueness: Estradiol 3- is unique due to its specific functional group at the 3-position, which can influence its biological activity and interactions with estrogen receptors. This makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C24H31NaO8

Molecular Weight

470.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;/m1./s1

InChI Key

DQLXNBVRGXKLKM-VGYGJRAWSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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